4-Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine
Description
4-Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C8H6ClF3N2 It is a pyrimidine derivative characterized by the presence of a chloro group at the 4-position, a cyclopropyl group at the 2-position, and a trifluoromethyl group at the 6-position
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2/c9-6-3-5(8(10,11)12)13-7(14-6)4-1-2-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFRRYLRMKLLGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with trifluoromethylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Table 1: Synthesis Overview
| Synthesis Method | Key Reagents | Conditions |
|---|---|---|
| Cyclization | 2-Cyclopropyl-4,6-dichloropyrimidine | DMF, Pd/C |
| Substitution Reactions | Nucleophiles (amines, thiols) | Varies by nucleophile |
| Oxidation/Reduction | H2O2 (oxidation), NaBH4 (reduction) | Standard lab conditions |
| Coupling Reactions | Palladium catalysts, boronic acids | Standard coupling conditions |
The compound has been investigated for its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. Research indicates that it can inhibit specific enzymes and pathways associated with disease processes.
Antimicrobial Properties
Studies have demonstrated significant antimicrobial efficacy against multi-drug resistant bacterial strains. The compound exhibits potent inhibition rates, suggesting its potential as a treatment for resistant infections .
Anticancer Potential
Research has shown that 4-Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine can induce apoptosis in cancer cells. It activates caspase pathways, leading to programmed cell death. This mechanism highlights its potential as an anticancer agent .
Anti-inflammatory Effects
In vivo models have shown that this compound can reduce edema and inflammatory markers. Its ability to suppress COX-2 activity has been noted, making it a candidate for anti-inflammatory therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the trifluoromethyl group or cyclopropyl moiety can enhance potency and selectivity for specific targets.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| Electron-donating groups | Increased COX-2 selectivity | |
| Altered cyclopropyl substituents | Enhanced anticancer potency |
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Antimicrobial Efficacy : A study assessed its effectiveness against resistant bacterial strains, demonstrating significant inhibition rates.
- Cancer Treatment : Investigations focused on its role in inducing apoptosis in cancer cells through caspase activation pathways.
- Inflammation Models : In vivo studies showed reduced inflammatory markers in models treated with this compound, supporting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The chloro, cyclopropyl, and trifluoromethyl groups contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: Similar but with a methyl group instead of a cyclopropyl group.
Uniqueness
4-Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the cyclopropyl group, in particular, adds to its steric and electronic characteristics, differentiating it from other similar compounds.
Biological Activity
4-Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings, including structure-activity relationships (SAR), case studies, and various biological assays to provide an authoritative overview of the compound's biological activity.
Chemical Structure and Properties
The chemical structure of this compound features a chlorinated pyrimidine ring with a cyclopropyl group and a trifluoromethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 227.6 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which can influence its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For example, one study reported an MIC of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Anticancer Properties
The compound has also shown promising anticancer activity. In cell line assays, it demonstrated cytotoxic effects against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells. Notably, at a concentration of 5 µg/mL, it exhibited lower activity than doxorubicin but still indicated significant potential for further development .
Table 1: Anticancer Activity of this compound
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be around 0.04 µmol, comparable to celecoxib, a standard anti-inflammatory drug .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. SAR studies suggest that modifications to the trifluoromethyl group or the cyclopropyl moiety can enhance potency and selectivity for specific biological targets. For instance, the introduction of electron-donating groups on the pyrimidine ring has been shown to improve COX-2 selectivity and overall anti-inflammatory activity .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| Electron-donating groups | Increased COX-2 selectivity | |
| Altered cyclopropyl substituents | Enhanced anticancer potency |
Case Studies
Several case studies have explored the application of this compound in therapeutic contexts:
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy against multi-drug resistant bacterial strains, demonstrating significant inhibition and suggesting potential clinical applications in treating resistant infections .
- Cancer Treatment : Another investigation focused on the compound's role in inducing apoptosis in cancer cells through the activation of caspase pathways, providing insights into its mechanism of action as an anticancer agent .
- Inflammation Models : In vivo models of inflammation showed that treatment with this compound resulted in reduced edema and inflammatory markers, further supporting its potential as an anti-inflammatory therapeutic .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
